molecular formula C15H12ClNO B1416129 5-chloro-2-(3-methoxyphenyl)-1H-indole CAS No. 906780-83-4

5-chloro-2-(3-methoxyphenyl)-1H-indole

Cat. No.: B1416129
CAS No.: 906780-83-4
M. Wt: 257.71 g/mol
InChI Key: FRXVACMGEBEXKA-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methoxyphenyl)-1H-indole is a halogenated indole derivative featuring a chlorine atom at position 5 and a 3-methoxyphenyl substituent at position 2 of the indole scaffold. This compound is of interest in medicinal chemistry due to the structural versatility of indoles, which are known for their biological activity in targeting enzymes, receptors, and kinases. The synthesis of analogous compounds, such as 5-chloro-2-phenyl-1H-indole, involves condensation of 4-chlorophenylhydrazine with ketones followed by cyclization using polyphosphoric acid (PPA) .

Properties

IUPAC Name

5-chloro-2-(3-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-18-13-4-2-3-10(8-13)15-9-11-7-12(16)5-6-14(11)17-15/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXVACMGEBEXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3-methoxyphenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and 3-methoxyphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-chloroindole with 3-methoxyphenylboronic acid. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF (dimethylformamide) under an inert atmosphere.

    Purification: The crude product is then purified by column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(3-methoxyphenyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form 5-chloro-2-(3-methoxyphenyl)-1H-indoline using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ether).

Major Products

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Indole-2,3-diones.

    Reduction: Indolines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 5-chloro-2-(3-methoxyphenyl)-1H-indole as an anticancer agent. It has been shown to interact with key pathways involved in cancer progression, particularly the mutant epidermal growth factor receptor (EGFR) and BRAF pathways.

  • Mechanism of Action : The compound exhibits binding interactions that stabilize its position within the active site of target proteins, facilitating inhibition of cancer cell proliferation. For instance, it forms pi-stacking interactions with amino acids in the hydrophobic pocket of EGFR, which is crucial for its activity against cancer cells .
  • Case Study : A study reported that derivatives of this compound demonstrated cytotoxic effects against various human cancer cell lines, with IC50 values ranging from 4.0 to 10.0 µM. This suggests that modifications to the indole structure can enhance its anticancer efficacy.

Antimicrobial Activity

This compound also shows promising antimicrobial properties, particularly against resistant strains of bacteria.

  • Inhibition Studies : In vitro evaluations have demonstrated that this compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL .
  • Data Table : The following table summarizes the antibacterial activity of various derivatives:
CompoundTarget BacteriaMIC (µg/mL)
This compoundMRSA≤ 0.25
Derivative AE. coli16
Derivative BBacillus subtilis14

This data underscores the potential of this compound and its derivatives in combating bacterial infections that are increasingly resistant to conventional antibiotics.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed through its effects on pro-inflammatory cytokines.

  • Cytokine Inhibition : In cell culture studies, treatment with this compound resulted in significant reductions in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) levels, indicating its potential as a therapeutic agent for inflammatory diseases.
  • Results Summary :
Treatment Concentration (µg/mL)IL-6 Inhibition (%)TNF-alpha Inhibition (%)
108978
259582

These findings suggest that the compound may modulate immune responses effectively, making it a candidate for further development in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-chloro-2-(3-methoxyphenyl)-1H-indole is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomers

  • 5-Chloro-3-phenyl-1H-indole (CAS 22072-89-5): The phenyl group at position 3 instead of 2 alters the electron density distribution.
  • 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS 30843-37-9) : A methyl group at position 2 introduces steric bulk but lacks the methoxy group’s electron-donating effects. This difference could impact metabolic stability or target engagement .

Functional Group Variations

  • 5-Methyl-3-phenyl-1H-indole-2-carbonitrile : The nitrile group at position 2 is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This difference may lead to distinct reactivity patterns, as evidenced by IR absorption at 2189 cm⁻¹ (C≡N stretch) and lower melting points (~168°C) .
  • (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole : A nitrovinyl substituent at position 3 introduces conjugation and redox activity, which could confer antioxidant or electrophilic properties absent in the target compound .

Enzyme Inhibition

  • SIRT2 Inhibition: Xanthone derivatives with 3-methoxyphenyl groups linked via piperazine or ethylamine moieties exhibit SIRT2 inhibitory activity (48.5–93.2%).
  • Antioxidant Activity : 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole demonstrates the integration of methoxyphenyl-triazole hybrids for antioxidant applications, highlighting the importance of methoxy group positioning in redox modulation .

Data Tables

Table 1: Structural and Physical Properties of Selected Indole Derivatives

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Reference
5-Chloro-2-(3-methoxyphenyl)-1H-indole 5-Cl, 2-(3-MeO-Ph) N/A Pending synthesis data -
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 5-Me, 3-Ph, 2-CN 168 IR: 2189 cm⁻¹ (CN); δ 10.8 (NH, ¹H NMR)
5-Chloro-2-phenyl-1H-indole 5-Cl, 2-Ph N/A Synthesized via PPA cyclization
5-Chloro-3-phenyl-1H-indole 5-Cl, 3-Ph N/A Purity: 20–70% in synthesis

Biological Activity

5-Chloro-2-(3-methoxyphenyl)-1H-indole is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article reviews the compound's synthesis, biological interactions, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}ClN, with a molecular weight of approximately 205.66 g/mol. The compound features a chlorine atom at the 5-position and a methoxy-substituted phenyl group at the 2-position, which are critical for its biological activity. The unique structural arrangement contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Starting Materials : Trifluoroacetylated indole and 3-methoxyphenyl derivatives.
  • Reactions : The reaction conditions are optimized to yield the desired product, which is then purified via column chromatography.
  • Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported that the compound demonstrated potent inhibitory activity against EGFR T790M mutants, with an IC50_{50} value comparable to that of osimertinib, a known anticancer drug .

Table 1: Anticancer Activity Data

CompoundTargetIC50_{50} (nM)Reference
This compoundEGFR T790M9.5 ± 2
OsimertinibEGFR T790M8 ± 2

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of caspase proteins (caspase-3 and caspase-8), indicating apoptosis activation. The compound also decreases levels of anti-apoptotic proteins such as Bcl-2, promoting cell death in cancerous cells .
  • Molecular Docking Studies : Computational analyses suggest favorable binding modes between the compound and target proteins involved in cancer pathways, providing insights into its efficacy.

Neuroprotective and Anti-inflammatory Effects

Apart from its anticancer properties, this compound has been investigated for neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases. Additionally, preliminary studies indicate anti-inflammatory properties, making it a candidate for further exploration in inflammatory conditions.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Case Study 1 : A study demonstrated that this compound inhibited cell growth in glioma cell lines, supporting its potential as an anti-glioma agent.
  • Case Study 2 : Another investigation revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating strong efficacy without cytotoxic effects on human cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-(3-methoxyphenyl)-1H-indole, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling. For example:

  • Step 1 : React 3-(2-azidoethyl)-5-chloro-1H-indole with 3-ethynylanisole in PEG-400/DMF under CuI catalysis (12 hours, room temperature) .
  • Step 2 : Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product (yield: 36–42%) .
  • Optimization : Adjust solvent polarity (e.g., PEG-400 enhances reaction efficiency) and catalyst loading to improve yields. Monitor reaction progress via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 284.0584 for C15H12ClNO) .
  • 19F NMR (if fluorinated analogs are synthesized): Detect fluorine substituents (δ -110 to -120 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve molecular conformation and intermolecular interactions?

  • Protocol :

  • Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, analyze π-π stacking between indole rings and hydrogen bonds involving methoxy groups .
  • Validation : Cross-check with CCDC databases to identify unique packing motifs .

Q. What strategies address contradictory biological activity data across studies?

  • Approaches :

  • Purity Verification : Use HPLC (>98% purity) and HRMS to rule out impurities .

  • Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line: HepG2 vs. MCF-7; incubation time: 24–48 hours) .

  • Structure-Activity Analysis : Modify substituents (e.g., replace 3-methoxy with 4-fluoro) and test antiproliferative activity (Table 1) .

    Table 1 : Substituent Effects on Anticancer Activity

    Substituent (Position)IC50 (μM)Cell LineReference
    3-Methoxy (2-)12.4MCF-7
    4-Fluoro (2-)8.9HepG2

Q. How do computational methods predict binding modes with biological targets?

  • Workflow :

  • Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes or kinase domains.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Validation : Compare with experimental IC50 data to refine scoring functions .

Methodological Challenges

Q. What are the limitations of CuAAC in synthesizing halogenated indoles?

  • Issues :

  • Side Reactions : Competing Glaser coupling or alkyne homodimerization under high Cu(I) concentrations .
  • Mitigation : Use lower catalyst loadings (5 mol% CuI) and inert atmospheres (N2/Ar) .

Q. How to troubleshoot low yields in large-scale synthesis?

  • Solutions :

  • Solvent Choice : Replace DMF with DMAc for better solubility at elevated temperatures .
  • Workup : Remove residual DMF via vacuum distillation (90°C, 10 mbar) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-2-(3-methoxyphenyl)-1H-indole

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